4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone
Overview
Description
4-Chloro-[4’-(1,1,2,2-tetrafluoroethoxy)]benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a chloro group and a tetrafluoroethoxy group attached to the benzophenone core. This compound has gained significant attention in various scientific fields due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-[4’-(1,1,2,2-tetrafluoroethoxy)]benzophenone typically involves the reaction of 4-chlorobenzophenone with 1,1,2,2-tetrafluoroethanol in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-[4’-(1,1,2,2-tetrafluoroethoxy)]benzophenone may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-[4’-(1,1,2,2-tetrafluoroethoxy)]benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-Chloro-[4’-(1,1,2,2-tetrafluoroethoxy)]benzophenone has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-[4’-(1,1,2,2-tetrafluoroethoxy)]benzophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: Lacks the tetrafluoroethoxy group, making it less hydrophobic.
4-Methoxybenzophenone: Contains a methoxy group instead of a chloro group, leading to different electronic properties.
4-Fluorobenzophenone: Contains a fluorine atom instead of a chloro group, affecting its reactivity and interactions.
Uniqueness
4-Chloro-[4’-(1,1,2,2-tetrafluoroethoxy)]benzophenone is unique due to the presence of both the chloro and tetrafluoroethoxy groups. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O2/c16-11-5-1-9(2-6-11)13(21)10-3-7-12(8-4-10)22-15(19,20)14(17)18/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVJXTMLVIPQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654244 | |
Record name | (4-Chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334931-09-8 | |
Record name | (4-Chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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